1-tert-butyl (3R)-3-methylsuccinate
Description
1-tert-butyl (3R)-3-methylsuccinate is a chiral ester derivative of succinic acid, characterized by a tert-butyl ester group at position 1 and a methyl substituent at the (3R)-stereocenter. This compound is synthesized via a multi-step process involving the reaction of intermediates under controlled conditions. For instance, describes its preparation by acidifying a solution of citric acid and extracting with dichloromethane, yielding the compound as an oil (12.9 g). Key structural features are confirmed by NMR
- ¹H NMR (CDCl₃): δ 2.9 (1H, m), 2.64 (1H, m), 2.37 (1H, m), 1.4 (9H, s), 1.23 (3H, d) .
The tert-butyl group provides steric bulk, enhancing stability and influencing reactivity, while the methyl group at the (3R)-position introduces stereochemical specificity, critical for interactions in biological systems. Applications include its use as an intermediate in synthesizing cell adhesion inhibitors, as highlighted in .
Properties
Molecular Formula |
C9H15O4- |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/p-1/t6-/m1/s1 |
InChI Key |
RSLMNCHJSYDERN-ZCFIWIBFSA-M |
Isomeric SMILES |
C[C@H](CC(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-tert-butyl (3R)-3-methylsuccinate can be contrasted with related compounds, focusing on substituents, stereochemistry, and applications. Below is a detailed analysis supported by evidence:
Structural Analogues with tert-Butyl Ester Groups
tert-Butyl chloromethylsuccinate ()
- Key Difference : Replaces the (3R)-methyl group with a chloromethyl substituent.
- Impact : The chlorine atom increases electronegativity, altering reactivity (e.g., susceptibility to nucleophilic substitution). This compound may serve as a precursor in halogenation reactions, unlike the methyl-substituted analogue, which is more suited for stereospecific syntheses .
4-Methanesulfonyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester () Key Difference: Incorporates a piperazine ring and methanesulfonyl group. The tert-butyl ester here stabilizes the carboxylate group during synthesis .
Chiral Succinate Derivatives
(S)-4-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate (CAS 18635-49-9, ) Similarity Score: 0.91 (structural resemblance but distinct stereochemistry). Key Difference: (S)-configuration at the stereocenter and an additional tert-butoxycarbonyl (Boc)-protected amino group. Impact: The Boc group enables peptide coupling reactions, broadening utility in peptide synthesis compared to the simpler methyl-substituted compound .
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6, ) Similarity Score: 1.00 (identical functional groups but different backbone). Key Difference: Contains a tetrahydrofuran ring with a ketone group.
Functional and Application-Based Comparisons
- Stereochemical Influence : The (3R)-configuration in the target compound is critical for its role in cell adhesion inhibition, as stereoisomerism often dictates biological activity. For example, (S)-isomers of related succinates () show divergent reactivity in enzymatic processes .
- Thermodynamic Stability: The tert-butyl group in all analogues enhances hydrolytic stability compared to methyl or ethyl esters, as noted in and .
Preparation Methods
Asymmetric Catalysis
Copper-diimine ligand complexes, as described in patent WO2014203045A1, enable enantioselective oxidation of prochiral diols to the corresponding (3R)-configured hydroxy esters. For instance, the oxidation of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate using a Cu(II)/TEMPO system yields 1-tert-butyl (3R)-3-methylsuccinate with >98% enantiomeric excess (ee) at 30–50°C.
Enzymatic Approaches
Whole-cell biocatalysts, such as engineered E. coli, have been utilized for the stereoselective reduction of β-keto esters. However, scalability issues and the need for specialized fermentation equipment limit industrial adoption.
Esterification and Protection Techniques
tert-Butyl Ester Formation
The tert-butyl group is introduced via acid-catalyzed esterification of methylsuccinic acid with tert-butanol, achieving yields of 85–92% in toluene under reflux. Alternatively, transesterification of methyl esters with tert-butyl acetate in the presence of lipases provides a greener route, albeit with slower kinetics.
Protecting Group Strategies
Temporary protection of hydroxyl or carboxyl groups is critical during multi-step syntheses. The use of isopropylidene acetals, as demonstrated in the synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate, prevents undesired side reactions during oxidation steps.
Case Studies from Recent Patents
Patent WO2014203045A1: Micellar Reduction System
This patent discloses a novel reduction of tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate using sodium borohydride in aqueous micelles at 0–5°C. The micellar environment enhances diastereoselectivity, achieving 80% de (diastereomeric excess) and simplifying purification by extraction.
Patent CN112321515A: Chiral Piperazine Synthesis
Though focused on piperazine derivatives, this patent’s use of Boc-D-alanine and L-serine methyl ester highlights scalable condensation techniques applicable to succinate synthesis. Triethylamine-mediated coupling in dichloromethane achieves 90% yield, with rigorous washing protocols ensuring product purity.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) favor higher reaction rates in Reformatsky additions, while ethereal solvents improve stereoselectivity in reductions. Patent data indicate that switching from THF to dichloromethane in ketal formation steps increases de from 75% to 98%.
Temperature and Catalytic Loading
Low temperatures (–78°C) are critical for minimizing racemization during lithiation steps, whereas oxidative transformations (e.g., TEMPO/Co(II)) proceed efficiently at 30–50°C. Catalyst loadings of 5–10 mol% are typical for asymmetric inductions.
Analytical and Purification Methods
Chromatographic Characterization
Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, with retention times calibrated against authentic standards. NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity, as exemplified by δ 1.42 ppm for the tert-butyl group in CDCl3.
Crystallization Protocols
Recrystallization from n-heptane or n-hexane effectively removes diastereomeric impurities. Patent WO2014203045A1 reports a 15% yield increase through gradient cooling from 95°C to 25°C during crystallization.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can researchers optimize the enantioselective synthesis of 1-tert-butyl (3R)-3-methylsuccinate to achieve high chiral purity?
- Methodological Answer : Utilize factorial design experiments to systematically evaluate reaction parameters (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can assess interactions between variables, with chiral HPLC or polarimetry for enantiomeric excess (ee) quantification . Orthogonal design methods, as applied in chemical process optimization, reduce experimental runs while identifying critical factors affecting stereoselectivity . Evidence from similar tert-butyl esters (e.g., tert-butyl (3R)-3-amino-5-methylhexanoate) suggests tert-butoxycarbonyl (Boc) protection enhances steric control during asymmetric synthesis .
Q. What analytical techniques are most reliable for characterizing 1-tert-butyl (3R)-3-methylsuccinate and resolving structural ambiguities?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to confirm tert-butyl and methyl substituents, with IR spectroscopy for ester carbonyl validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For chiral verification, compare experimental optical rotation values with literature data for analogous (R)-configured succinates (e.g., (2S,3R)-tert-butyl derivatives) . Discrepancies in spectral data (e.g., unexpected splitting in DEPT-135) may indicate diastereomeric impurities, necessitating column chromatography or recrystallization .
Q. How can researchers ensure batch-to-batch consistency in the synthesis of 1-tert-butyl (3R)-3-methylsuccinate?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time. Statistical process control (SPC) charts can track critical quality attributes (CQAs), such as yield and ee, across batches. Refer to methodologies in membrane separation technologies for tert-butyl esters, where consistency relies on controlled crystallization or distillation .
Advanced Research Questions
Q. What mechanistic insights govern the stereochemical outcomes in the catalytic hydrogenation of 1-tert-butyl (3R)-3-methylsuccinate intermediates?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing (R)-configuration retention. Compare with experimental kinetic data (e.g., activation energy barriers) using Arrhenius plots. Studies on related compounds, such as tert-butyl piperidine carboxylates, highlight the role of chiral catalysts (e.g., Ru-BINAP) in directing hydrogen adsorption . Contradictions between computed and experimental ee values may arise from solvent-catalyst interactions, requiring multivariate analysis .
Q. How can AI-driven computational tools enhance the design of 1-tert-butyl (3R)-3-methylsuccinate derivatives for targeted bioactivity?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate substituent effects on physicochemical properties (e.g., logP, solubility). Train models on datasets of structurally similar esters (e.g., tert-butyl cyclopropane carboxylates) to predict bioactivity. Validate predictions via high-throughput screening (HTS) and SAR analysis. AI frameworks like ICReDD’s reaction path search methods enable rapid exploration of synthetic routes .
Q. What experimental and computational strategies address contradictions in degradation pathway studies of 1-tert-butyl (3R)-3-methylsuccinate under varying pH conditions?
- Methodological Answer : Apply LC-MS/MS to identify degradation products (e.g., succinic acid derivatives) under acidic/alkaline conditions. Pair with quantum mechanical calculations (e.g., Fukui indices) to predict reactive sites prone to hydrolysis. Discrepancies between experimental half-lives and computed stability may arise from solvent cage effects, requiring microkinetic modeling . Reference tert-butyl ester stability studies, where Boc group hydrolysis rates correlate with solvent dielectric constants .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between predicted and observed regioselectivity in 1-tert-butyl (3R)-3-methylsuccinate functionalization?
- Methodological Answer : Conduct isotopic labeling (e.g., deuterium at methyl or tert-butyl positions) to trace reaction pathways. Compare with DFT-predicted transition states to identify kinetic vs. thermodynamic control. For example, contradictions in tert-butyl ester silylation regioselectivity were resolved by NMR-based intermediate trapping . Use multivariate regression to isolate confounding variables (e.g., solvent polarity, temperature) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
